Cas no 2287058-45-9 (3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid)

3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a specialized piperidine derivative featuring a methoxymethyl group at the 3-position and a phenylmethoxycarbonyl (Cbz) protecting group on the nitrogen. This compound is particularly valuable in synthetic organic chemistry as a versatile intermediate for the construction of complex molecules, including pharmaceuticals and bioactive compounds. The Cbz group offers selective deprotection under mild conditions, while the carboxylic acid functionality allows for further derivatization. Its structural features make it useful in peptide synthesis and medicinal chemistry research, where controlled reactivity and stability are critical. The methoxymethyl substituent enhances solubility and modulates steric and electronic properties, facilitating diverse synthetic applications.
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid structure
2287058-45-9 structure
Product Name:3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
CAS No:2287058-45-9
MF:C16H21NO5
MW:307.341645002365
CID:6174238
PubChem ID:137945392
Update Time:2025-06-22

3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6747338
    • 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
    • 1-[(benzyloxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid
    • 2287058-45-9
    • Inchi: 1S/C16H21NO5/c1-21-12-16(14(18)19)8-5-9-17(11-16)15(20)22-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,18,19)
    • InChI Key: IYDZXEUATLHUCH-UHFFFAOYSA-N
    • SMILES: O(C)CC1(C(=O)O)CN(C(=O)OCC2C=CC=CC=2)CCC1

Computed Properties

  • Exact Mass: 307.14197277g/mol
  • Monoisotopic Mass: 307.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 76.1Ų

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Additional information on 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

Introduction to 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid (CAS No. 2287058-45-9)

3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, identified by the CAS number 2287058-45-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, which is well-documented for its versatile applications in drug development due to its structural flexibility and ability to interact with biological targets. The presence of functional groups such as the methoxymethyl (MOM) group and the phenylmethoxycarbonyl (Pmc) moiety enhances its utility in synthetic chemistry, particularly in the preparation of peptidomimetics and protease inhibitors.

The structure of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid features a piperidine ring substituted at the 1-position with a phenylmethoxycarbonyl group and at the 3-position with a methoxymethyl group. This arrangement not only contributes to its solubility and stability but also allows for further derivatization, making it a valuable intermediate in the synthesis of more complex molecules. The compound's molecular formula, C₁₅H₂₁NO₅, reflects its relatively high molecular weight, which is typical for pharmacologically active entities designed to exhibit prolonged biological activity.

In recent years, there has been a growing interest in developing novel therapeutic agents that target neurological disorders, infectious diseases, and cancer. The piperidine scaffold is particularly relevant in this context, as it is a common motif in drugs that modulate neurotransmitter systems and inhibit key enzymes involved in pathogenic processes. For instance, derivatives of piperidine have been explored as potential treatments for Alzheimer's disease, Parkinson's disease, and HIV protease inhibition. The chemical properties of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid make it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential as a building block for peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as rapid degradation by proteases or poor oral bioavailability. The MOM group in the molecule enhances its stability against hydrolysis, whereas the Pmc group provides a site for further functionalization via deprotection reactions. These features make it an attractive starting point for synthesizing novel compounds that could have applications in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of molecules like 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid before conducting expensive wet-lab experiments. Molecular docking studies have suggested that this compound could interact with various biological targets, including enzymes and receptors involved in inflammation and pain signaling. These predictions are supported by experimental data from related compounds, which have shown promising results in preclinical studies.

The synthesis of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on a halogenated piperidine precursor followed by protection-deprotection strategies to introduce the MOM and Pmc groups. Advances in green chemistry have also influenced these synthetic pathways, with efforts focused on minimizing waste and improving atom economy.

In conclusion, 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid (CAS No. 2287058-45-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and chemical properties position it as a valuable intermediate for the development of novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts aimed at addressing some of the most pressing medical challenges today.

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